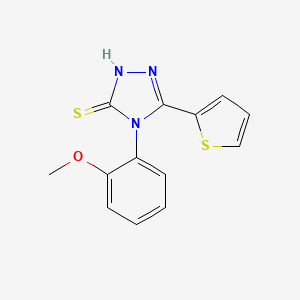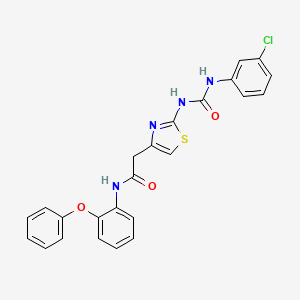
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been demonstrated to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process facilitates the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, which is significant for the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Novel Synthetic Approaches
A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamide derivatives in the synthesis of anthranilic acid derivatives and oxalamides through a one-pot synthetic method. This methodology is operationally simple and yields high, offering a new formula for the synthesis of these compounds (Mamedov et al., 2016).
Biological Activity Exploration
Research on novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety has led to the identification of compounds with potential as VEGFR-2 inhibitors. These derivatives have shown good activity as cytotoxic agents against various cancer cell lines and are more active as VEGFR-2 inhibitors than some reference drugs. This highlights the potential of such compounds in the development of new anticancer therapies (Ghorab et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as n-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It is known that similar compounds can act as nf-κb inhibitors, which could be useful in anticancer drug research .
Biochemical Pathways
Similar compounds have been found to impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-28-16-7-6-15(11-17(16)29-2)32(26,27)23-8-4-10-31-18(23)13-22-20(25)19(24)21-12-14-5-3-9-30-14/h3,5-7,9,11,18H,4,8,10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZICZJQUZJEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)
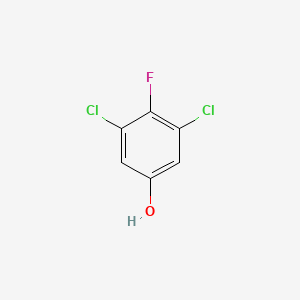
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)
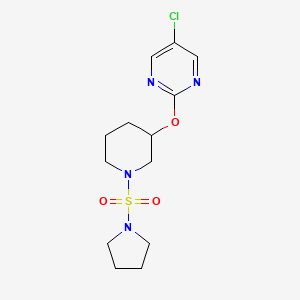
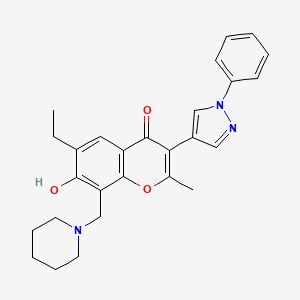

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)

![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)
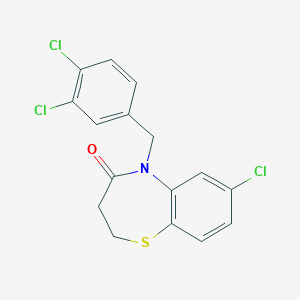
![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)
